molecular formula C7H8N2O B13591082 N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine

N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine

Cat. No.: B13591082
M. Wt: 136.15 g/mol
InChI Key: IHYNYQGPHGYBBM-WEVVVXLNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine involves the reaction of 2-methylisonicotinaldehyde with hydroxylamine . The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially leading to the inhibition of certain enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine can be compared with other similar compounds, such as:

    N-methylpyridine: Similar in structure but lacks the hydroxylamine group.

    2-methylisonicotinaldehyde: The precursor in the synthesis of this compound.

    Nitroso compounds: Formed by the oxidation of this compound.

The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a variety of chemical reactions and exhibit potential biological activities.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

(NE)-N-[(2-methylpyridin-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H8N2O/c1-6-4-7(5-9-10)2-3-8-6/h2-5,10H,1H3/b9-5+

InChI Key

IHYNYQGPHGYBBM-WEVVVXLNSA-N

Isomeric SMILES

CC1=NC=CC(=C1)/C=N/O

Canonical SMILES

CC1=NC=CC(=C1)C=NO

Origin of Product

United States

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